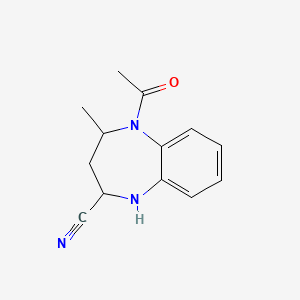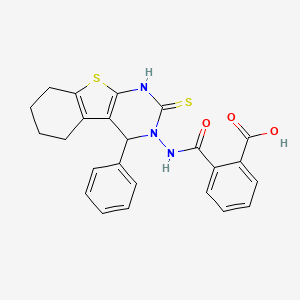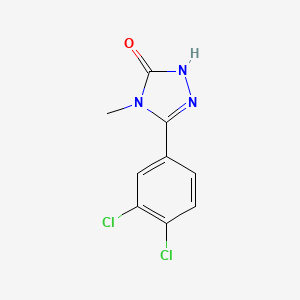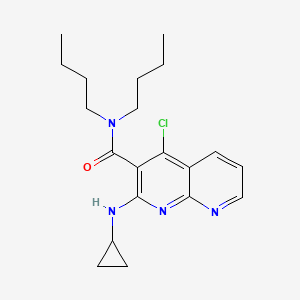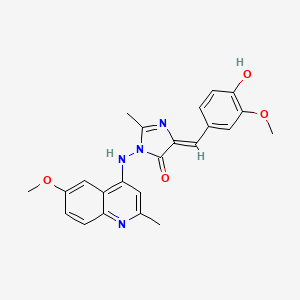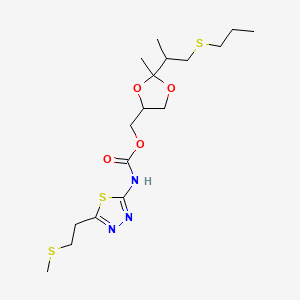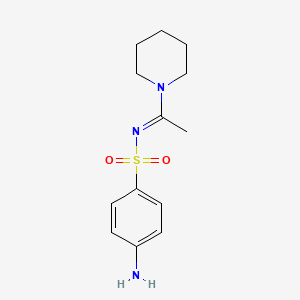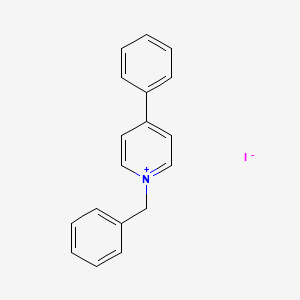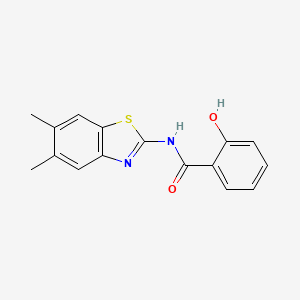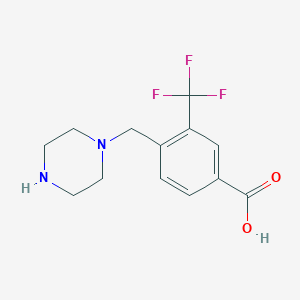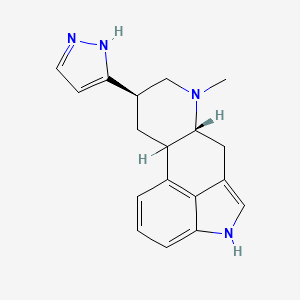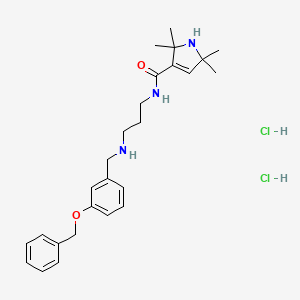
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((3-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((3-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound that belongs to the class of pyrrole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((3-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride typically involves multi-step organic reactions. The process may start with the formation of the pyrrole ring, followed by the introduction of the carboxamide group and subsequent functionalization with the phenylmethyloxy and tetramethyl groups. Common reagents used in these steps include amines, aldehydes, and various catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
1H-Pyrrole-3-carboxamide derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
1H-Pyrrole-3-carboxamide derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor modulators.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-Pyrrole-3-carboxamide derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
類似化合物との比較
Similar Compounds
1H-Pyrrole-2-carboxamide: Another pyrrole derivative with similar biological activities.
2,5-Dimethyl-1H-pyrrole-3-carboxamide: Differing in the position and number of methyl groups.
N-Phenyl-1H-pyrrole-3-carboxamide: Featuring a phenyl group instead of the phenylmethyloxy group.
Uniqueness
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((3-(phenylmethyloxy)phenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other pyrrole derivatives.
特性
CAS番号 |
102131-96-4 |
|---|---|
分子式 |
C26H37Cl2N3O2 |
分子量 |
494.5 g/mol |
IUPAC名 |
2,2,5,5-tetramethyl-N-[3-[(3-phenylmethoxyphenyl)methylamino]propyl]-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C26H35N3O2.2ClH/c1-25(2)17-23(26(3,4)29-25)24(30)28-15-9-14-27-18-21-12-8-13-22(16-21)31-19-20-10-6-5-7-11-20;;/h5-8,10-13,16-17,27,29H,9,14-15,18-19H2,1-4H3,(H,28,30);2*1H |
InChIキー |
NIFCBPWJOQUREE-UHFFFAOYSA-N |
正規SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCCCNCC2=CC(=CC=C2)OCC3=CC=CC=C3)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



